molecular formula C11H17NO2 B2627139 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol CAS No. 2970-99-2

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol

Cat. No.: B2627139
CAS No.: 2970-99-2
M. Wt: 195.262
InChI Key: UWKIAYYRGPTMIS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol is an organic compound characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an ethanol moiety

Scientific Research Applications

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Therefore, future research could potentially focus on exploring these and other applications of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination process, where 4-methoxybenzaldehyde is first reacted with dimethylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation can also be employed as an alternative reduction method, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-1-(4-methoxyphenyl)acetone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1-phenylethanol: Lacks the methoxy group, resulting in different reactivity and properties.

    2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior and applications.

    2-(Dimethylamino)-1-(4-chlorophenyl)ethanol:

Uniqueness

2-(Dimethylamino)-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity in certain chemical reactions. This structural feature also influences its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(dimethylamino)-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2)8-11(13)9-4-6-10(14-3)7-5-9/h4-7,11,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKIAYYRGPTMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2970-99-2
Record name 2-(dimethylamino)-1-(4-methoxyphenyl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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